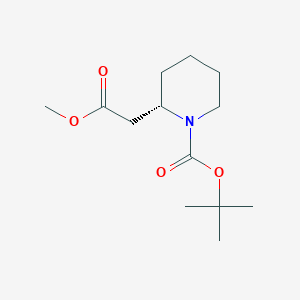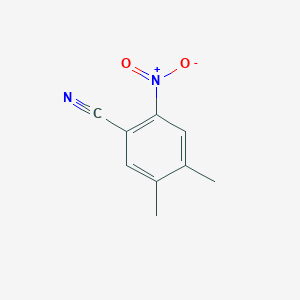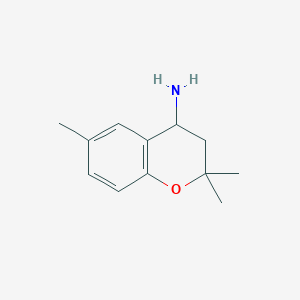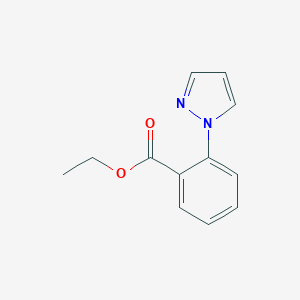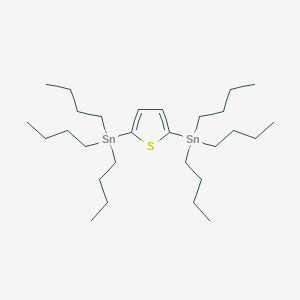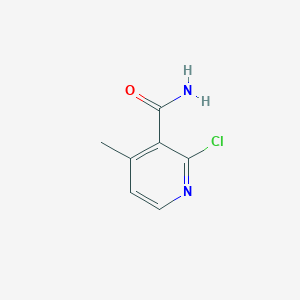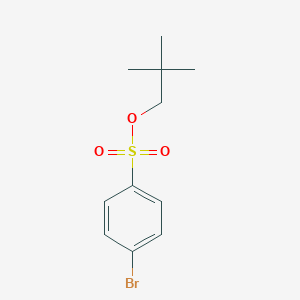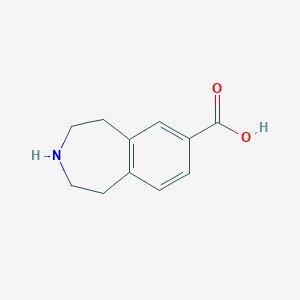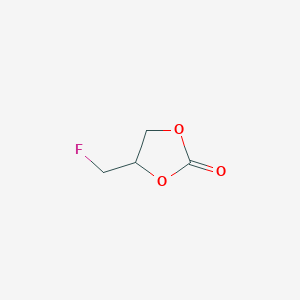
4-(Fluormethyl)-1,3-dioxolan-2-on
Übersicht
Beschreibung
4-(Fluoromethyl)-1,3-dioxolan-2-one is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a fluoromethyl group attached to the dioxolane ring. The incorporation of fluorine into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making fluorinated compounds valuable in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
4-(Fluoromethyl)-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds, including 4-(Fluoromethyl)-1,3-dioxolan-2-one, are investigated for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-1,3-dioxolan-2-one can be achieved through several methods. One common approach involves the reaction of 1,3-dioxolane with a fluoromethylating agent under controlled conditions. For instance, the reaction can be carried out using fluoroiodomethane (CH2FI) in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction typically proceeds at room temperature, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of 4-(Fluoromethyl)-1,3-dioxolan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating agents and optimized reaction conditions can enhance the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Fluoromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Addition Reactions: The dioxolane ring can undergo addition reactions with electrophiles or nucleophiles, resulting in ring-opening or ring-expansion products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Wirkmechanismus
The mechanism of action of 4-(Fluoromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes. The dioxolane ring can also participate in ring-opening reactions, further influencing the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Difluoromethyl-1,3-dioxolan-2-one: This compound contains two fluorine atoms on the methyl group, which can significantly alter its chemical and biological properties compared to the monofluorinated analogue.
4-Chloromethyl-1,3-dioxolan-2-one: The presence of a chlorine atom instead of fluorine can lead to different reactivity and stability profiles.
4-Methyl-1,3-dioxolan-2-one: The non-fluorinated version of the compound, which lacks the unique properties imparted by the fluorine atom.
Uniqueness
4-(Fluoromethyl)-1,3-dioxolan-2-one is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s metabolic stability, binding affinity, and overall reactivity, making it a valuable molecule in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-(fluoromethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO3/c5-1-3-2-7-4(6)8-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVXAXTORCUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470906 | |
| Record name | 4-(fluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127213-73-4 | |
| Record name | 4-(fluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


